2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 921829-96-1
Cat. No.: VC11951268
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921829-96-1 |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H24N4O3S/c1-26-16-8-6-13(7-9-16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-4-2-3-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | UIVQLEGOGKRBAJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is defined by the IUPAC name 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide and has the molecular formula C₁₉H₂₄N₄O₃S (molecular weight: 388.5 g/mol). Key structural components include:
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A 1,3-thiazole ring at the core, which contributes to π-π stacking interactions and metabolic stability.
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A cyclopentylcarbamoyl group attached to the thiazole’s 2-position, introducing conformational rigidity and modulating solubility.
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An N-(4-methoxybenzyl)acetamide side chain, providing hydrogen-bond acceptor/donor capabilities and lipophilicity.
The SMILES notation (COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3) and InChIKey (UIVQLEGOGKRBAJ-UHFFFAOYSA-N) further specify its connectivity and stereochemical configuration (achiral) .
Comparative Analysis of Analogues
Structurally related compounds exhibit variations in substituents that influence physicochemical and biological properties:
*Estimated via computational methods.
The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to phenyl analogues, as evidenced by its higher logP .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically employs a multi-step protocol involving:
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Thiazole Ring Formation: The Hantzsch thiazole synthesis is utilized, condensing α-haloketones with thioamides. For this compound, cyclopentyl thiourea reacts with α-bromoacetophenone derivatives to yield the 2-aminothiazole intermediate.
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Carbamoylation: The thiazole’s amine group is reacted with cyclopentyl isocyanate to introduce the carbamoyl moiety.
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Acetamide Coupling: The thiazole intermediate is coupled with 4-methoxybenzylamine via an acetyl chloride intermediary, forming the final acetamide .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the thiazole’s 2- and 4-positions requires precise temperature control (60–80°C) and catalysts like DMAP.
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Purification: Reverse-phase HPLC is critical due to the compound’s moderate solubility in polar solvents (logSw ≈ -3.5) .
Physicochemical and Pharmacokinetic Properties
Key Parameters
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.4 | Computational |
| logD (pH 7.4) | 3.3 | Estimated |
| Polar Surface Area | 74.3 Ų | Computational |
| Hydrogen Bond Donors | 3 | Structural analysis |
| Hydrogen Bond Acceptors | 6 | Structural analysis |
The compound’s moderate lipophilicity (logP ~3.4) suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation aids like cyclodextrins . Its polar surface area (74.3 Ų) aligns with orally bioavailable drugs .
Metabolic Stability
In vitro studies on analogues indicate:
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Cytochrome P450 (CYP) Interactions: Limited CYP3A4 inhibition due to the absence of strong electron-withdrawing groups .
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Glucuronidation: The 4-methoxybenzyl group undergoes phase II metabolism, producing hydrophilic glucuronide conjugates .
Challenges and Future Directions
Solubility Optimization
Despite its favorable logP, the compound’s aqueous solubility (logSw ≈ -3.5) limits bioavailability . Strategies under investigation include:
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Prodrug Design: Phosphoryl or glycosyl conjugates to enhance hydrophilicity.
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Nanoparticle Formulations: Lipid-based carriers to improve dissolution kinetics .
Target Validation
While MMP inhibition is postulated, specific target engagement data remain lacking. Future studies should employ:
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Surface Plasmon Resonance (SPR): Direct binding assays with MMP-3/9.
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Crystallography: Co-crystallization to elucidate binding modes.
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